![molecular formula C18H15ClFN3O B2959996 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone CAS No. 2034513-87-4](/img/structure/B2959996.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone, also known as BFPM, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

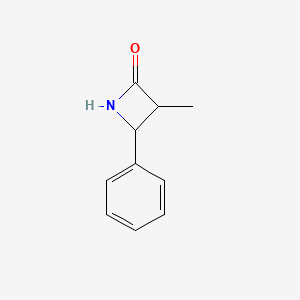

Synthesis and Structural Analysis

One-Pot Synthesis and Optical Properties

A study by Volpi et al. (2017) describes a one-pot synthesis method for creating compounds with significant Stokes' shifts, which are important for materials science applications, such as the creation of luminescent materials. The synthesized compounds demonstrate large Stokes' shifts and tunable quantum yields, indicating potential use in low-cost luminescent materials (Volpi et al., 2017).

Crystal Structure and DFT Study

Research by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates and their structural confirmation through spectroscopy and X-ray diffraction. The study uses density functional theory (DFT) to analyze the molecular structures and physicochemical properties, underscoring the compound's relevance in chemical synthesis and material science (Huang et al., 2021).

Applications in Medicinal Chemistry

Anticonvulsant Agents

Malik and Khan (2014) designed and synthesized derivatives of the compound as sodium channel blockers and anticonvulsant agents. Their study highlights one derivative's potent efficacy compared to phenytoin, suggesting its potential as a novel anticonvulsant agent (Malik & Khan, 2014).

Antimicrobial and Antimycobacterial Activities

A series of derivatives were synthesized and evaluated for their antimicrobial and antimycobacterial activities by Narasimhan et al. (2011). The study identifies derivatives with potent activity against mycobacterial strains, showcasing the chemical's utility in developing new antimicrobial agents (Narasimhan et al., 2011).

Material Science Applications

- Electrochemical and Optical Properties: Anand and Muthusamy (2018) investigated oligobenzimidazoles synthesized from benzimidazole monomers, including compounds related to the chemical . Their study focuses on the electrochemical, electrical, optical, thermal, and rectification properties of these oligomers, revealing potential applications in electronic and photonic devices (Anand & Muthusamy, 2018).

Mecanismo De Acción

Mode of Action

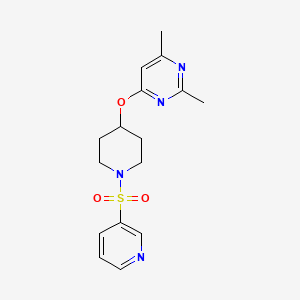

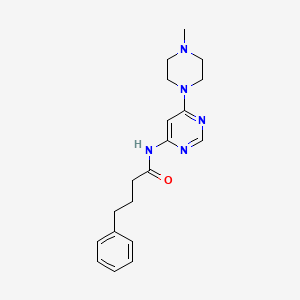

It contains three key structural components: a benzimidazole ring, a pyrrolidine ring, and a fluorobenzoyl group . Each of these components is known to interact with biological targets in specific ways. For instance, benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrrolidine derivatives also have a wide range of biological activities .

Propiedades

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-chloro-5-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O/c19-15-6-5-12(20)9-14(15)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFAHIVKWOTZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)

![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)